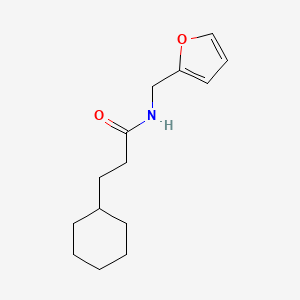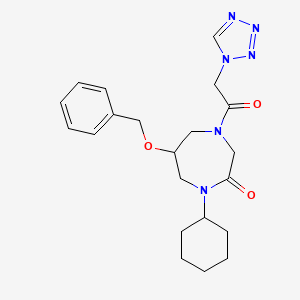![molecular formula C23H25NO7 B6096551 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate](/img/structure/B6096551.png)
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including cancer research, drug development, and neuroscience. In
Mechanism of Action
The exact mechanism of action of 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 is not fully understood, but it is believed to act as a modulator of ion channels in the cell membrane. Specifically, this compound 95397 has been shown to inhibit the activity of the TRPM7 ion channel, which is involved in a variety of cellular processes, including cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
This compound 95397 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, sensitization of cancer cells to chemotherapy and radiation therapy, and modulation of ion channel activity in the brain. Additionally, this compound 95397 has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of fields, including cancer research, drug development, and neuroscience. Additionally, this compound 95397 is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound 95397 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research involving 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397. One area of interest is the development of more potent and selective modulators of TRPM7 ion channels. Additionally, this compound 95397 may have potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of this compound 95397 and its potential implications for human health.
Synthesis Methods
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-methylquinoline with 4-chlorobutanol to form 8-[4-chlorobutoxy]-2-methylquinoline. This intermediate product is then reacted with 2-methoxyphenol in the presence of a base to form 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline. Finally, this compound is converted to its oxalate salt form by reacting it with oxalic acid.
Scientific Research Applications
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 has been studied for its potential use in cancer research, drug development, and neuroscience. In cancer research, this compound 95397 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In drug development, this compound 95397 has been studied as a potential drug target for a variety of diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound 95397 has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.
properties
IUPAC Name |
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.C2H2O4/c1-16-12-13-17-8-7-11-20(21(17)22-16)25-15-6-5-14-24-19-10-4-3-9-18(19)23-2;3-1(4)2(5)6/h3-4,7-13H,5-6,14-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMPMOIGVRHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC=C3OC)C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6096484.png)
![N-(3-methoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6096499.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-methoxy-3-methylbenzyl)-N-(4-pyridinylmethyl)methanamine](/img/structure/B6096504.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6096514.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6096528.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6096533.png)
![3-(1,3-benzodioxol-5-yl)-5-(4-pyridinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6096543.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine](/img/structure/B6096555.png)

![5-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-(2-hydroxyethyl)-2-thiophenecarboxamide](/img/structure/B6096567.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6096570.png)
![3-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B6096577.png)